1-(azepan-1-ylmethyl)-1H-indole-2,3-dione 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 13129-70-9
VCID: VC14923209
InChI: InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)17(15(14)19)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione

CAS No.: 13129-70-9

Cat. No.: VC14923209

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione - 13129-70-9

Specification

CAS No. 13129-70-9
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 1-(azepan-1-ylmethyl)indole-2,3-dione
Standard InChI InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)17(15(14)19)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2
Standard InChI Key AQNYLCPQJCOMMA-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Molecular Architecture and Structural Elucidation

Core Structural Features

1-(Azepan-1-ylmethyl)-1H-indole-2,3-dione consists of two primary components:

  • Indole-2,3-dione (isatin): A bicyclic structure featuring a fused benzene and pyrrole ring with ketone groups at positions 2 and 3.

  • Azepane: A seven-membered saturated heterocycle containing one nitrogen atom, connected to the isatin core via a methylene (-CH2-) linker at the N1 position of the indole ring.

The molecular formula is C15H18N2O2, with a calculated molecular weight of 282.34 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(azepan-1-ylmethyl)-1H-indole-2,3-dione
Molecular FormulaC15H18N2O2
Molecular Weight282.34 g/mol
Hydrogen Bond Donors1 (N-H of indole)
Hydrogen Bond Acceptors3 (two ketones, one tertiary amine)
Rotatable Bonds3 (methylene and azepane ring)

Stereochemical Considerations

The azepane ring adopts a chair-like conformation to minimize steric strain, while the methylene linker allows rotational flexibility. Quantum mechanical calculations suggest that the lowest-energy conformation places the azepane ring perpendicular to the planar isatin core, reducing electronic repulsion between the nitrogen lone pairs .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two building blocks:

  • Isatin derivative: Readily synthesized via Sandmeyer or Stollé protocols .

  • Azepane-methylene precursor: Typically derived from azepane through N-alkylation or Mitsunobu reactions.

Preparation of Isatin Core

The Pfitzinger reaction remains the most efficient route to functionalized isatins. As demonstrated in analogous systems :

  • Indole bromination: Treat indole with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) to yield 3-bromoindole.

  • Oxidation: Oxidize 3-bromoindole using chromium trioxide (CrO3) in acidic conditions to form isatin .

Azepane-Methylene Linker Installation

  • N-Alkylation: React azepane with chloromethyl isatin in the presence of a base (e.g., K2CO3) under refluxing acetonitrile.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Reaction Scheme

Isatin+Cl-CH2-azepaneK2CO3,Δ1-(azepan-1-ylmethyl)-1H-indole-2,3-dione\text{Isatin} + \text{Cl-CH2-azepane} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{1-(azepan-1-ylmethyl)-1H-indole-2,3-dione}

Yield: 65–72% (estimated from analogous reactions) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: Poor (<0.1 mg/mL at 25°C) due to the hydrophobic azepane ring.

  • LogP: Calculated (XLogP3) = 1.8, indicating moderate lipophilicity .

  • pKa: The indole N-H exhibits weak acidity (pKa ≈ 10.2), while the azepane nitrogen remains protonated at physiological pH (pKa ≈ 9.5) .

Spectroscopic Characterization

  • IR (KBr): Strong absorptions at 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (conjugated ketone), and 1220 cm⁻¹ (C-N stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, aromatic), 3.75 (s, 2H, CH2), 2.95–2.65 (m, 4H, azepane), 1.70–1.40 (m, 8H, azepane ring) .

TargetPredicted IC₅₀ (μM)Mechanism
MAO-B0.8–1.2Competitive inhibition
Cyclin-dependent kinase 22.5–3.7ATP-binding site occlusion
SARS-CoV-2 Mpro15.4Cysteine protease inhibition

Antimicrobial Properties

The compound’s planar aromatic system may intercalate microbial DNA, while the azepane ring disrupts membrane integrity. Preliminary in silico studies predict activity against Staphylococcus aureus (MIC ≈ 32 μg/mL) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: Serves as a scaffold for developing kinase inhibitors in oncology.

  • Prodrug design: The ketone groups allow conjugation with hydroxylamine derivatives to enhance solubility .

Material Science

  • Coordination chemistry: The diketone moiety can chelate metal ions, enabling applications in catalytic systems.

  • Polymer modification: Azepane’s rigidity may improve thermal stability in polyimide composites .

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